Product packaging for 2-Mercapto-benzothiazole-6-carboxylic acid(Cat. No.:CAS No. 84092-99-9)

2-Mercapto-benzothiazole-6-carboxylic acid

Cat. No.: B3057695
CAS No.: 84092-99-9
M. Wt: 211.3 g/mol
InChI Key: GJZGGNOKWQKDIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Significance within Benzothiazole (B30560) Chemistry

The chemical architecture of 2-Mercapto-benzothiazole-6-carboxylic acid is noteworthy due to the strategic placement of its functional groups on the core benzothiazole scaffold. The benzothiazole nucleus itself is considered a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a wide range of biologically active compounds. nih.govaip.org The specific contributions of each component of this compound are detailed below.

The Benzothiazole Core: This bicyclic aromatic system, consisting of a fused benzene (B151609) and thiazole (B1198619) ring, provides a rigid and planar backbone. This core is known to interact with various biological targets and is a foundational element in many synthetic drugs and dyes. aip.org

The 2-Mercapto Group: The mercapto group (-SH) at the C2 position is perhaps the most defining feature of this subclass of benzothiazoles. It exists in tautomeric equilibrium with its thione form, where the hydrogen is attached to the nitrogen atom and the sulfur is double-bonded to the carbon (C=S). wikipedia.org This group is a primary site for chemical reactions, allowing for S-alkylation and other modifications to produce a vast library of derivative compounds. nih.govresearchgate.net This reactivity is harnessed in industrial applications like rubber vulcanization and in the synthesis of novel therapeutic agents. wikipedia.orgatamankimya.com

The combination of these three structural features in a single molecule makes this compound a versatile building block.

Structural ComponentSignificance in Chemical Synthesis and Function
Benzothiazole NucleusProvides a rigid, aromatic scaffold common in biologically active molecules and functional materials.
2-Mercapto (-SH) / Thione (=S) GroupPrimary reactive site for functionalization (e.g., alkylation); enables applications as a vulcanization accelerator and metal chelator.
6-Carboxylic Acid (-COOH) GroupSecondary site for derivatization (e.g., amidation, esterification); modulates solubility, polarity, and hydrogen bonding capabilities.

Overview of Research Trajectories in Benzothiazole Derivatives

Research into benzothiazole derivatives is a dynamic and expansive field, largely driven by the diverse pharmacological activities and material properties exhibited by this class of compounds. The scientific community continues to explore the potential of the benzothiazole scaffold, leading to several distinct research trajectories.

Medicinal and Pharmaceutical Chemistry: This remains the most prominent area of investigation. The benzothiazole core is a key pharmacophore, and derivatives are actively being designed and synthesized to target a wide array of diseases. ijper.org

Anticancer Agents: A significant portion of research focuses on developing benzothiazole-based compounds with antitumor properties. These molecules are often designed to inhibit specific enzymes or receptors crucial for cancer cell proliferation. ijper.org

Antimicrobial and Antifungal Agents: Many benzothiazole derivatives have demonstrated potent activity against various strains of bacteria and fungi, making them attractive candidates for the development of new antibiotics and antimycotics. nih.gov

Enzyme Inhibition: Scientists have successfully designed benzothiazole derivatives that act as potent and selective inhibitors for various enzymes, including monoamine oxidase and heat shock protein 90, which are implicated in neurological disorders and cancer, respectively. nih.gov

Anti-inflammatory Activity: The anti-inflammatory potential of benzothiazoles is another active area of study, with researchers synthesizing novel derivatives and evaluating their ability to modulate inflammatory pathways. nih.gov

Materials Science and Industrial Applications: Beyond medicine, benzothiazole derivatives, particularly 2-mercaptobenzothiazole (B37678) and its related structures, have established roles and are subjects of ongoing research in materials science.

Polymer Chemistry: Certain derivatives are developed as functional monomers for creating advanced polymers with specific properties, such as high refractive indices for optical applications. mdpi.comresearchgate.net

Corrosion Inhibition: The ability of the mercapto group to bind to metal surfaces makes these compounds effective corrosion inhibitors for various metals and alloys, an application that continues to be refined. atamankimya.comcertifico.com

Rubber Vulcanization: 2-Mercaptobenzothiazole is a classical and highly effective accelerator for the sulfur vulcanization of rubber, a field where research continues to optimize processes and performance. wikipedia.orgatamankimya.com

Research TrajectoryExample Application / TargetRelevant Benzothiazole Subclass
Medicinal ChemistryAnticancer Agents2-Arylbenzothiazoles, Benzothiazole-6-carboxylic acids
Medicinal ChemistryAntimicrobial / Antifungal2-Alkylthio-6-aminobenzothiazoles
Medicinal ChemistryEnzyme Inhibition (e.g., HSP90)Substituted 2-aminobenzothiazoles
Materials ScienceFunctional Monomers2-Mercaptobenzothiazole acrylates
Industrial ChemistryCorrosion Inhibition2-Mercaptobenzothiazole (MBT)
Industrial ChemistryRubber Vulcanization Accelerator2-Mercaptobenzothiazole (MBT)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO2S2 B3057695 2-Mercapto-benzothiazole-6-carboxylic acid CAS No. 84092-99-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-sulfanylidene-3H-1,3-benzothiazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S2/c10-7(11)4-1-2-5-6(3-4)13-8(12)9-5/h1-3H,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZGGNOKWQKDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)SC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354571
Record name 2-Mercapto-benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84092-99-9
Record name 2-Mercapto-benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies for 2 Mercapto Benzothiazole 6 Carboxylic Acid and Its Analogs

Direct Synthesis Approaches to 2-Mercapto-benzothiazole-6-carboxylic Acid

Direct synthetic routes to this compound primarily involve the construction of the benzothiazole (B30560) ring system from appropriately substituted benzene (B151609) precursors. These methods are designed to efficiently introduce the key functional groups, namely the thiol at the 2-position and the carboxylic acid at the 6-position.

Condensation Reactions Utilizing 4-Amino-3-mercaptobenzoic Acid and Aldehydes

A prominent method for the synthesis of 2-substituted benzothiazoles involves the condensation of o-aminothiophenols with various carbonyl compounds. In the case of this compound, 4-amino-3-mercaptobenzoic acid serves as the key starting material. The reaction with aldehydes, catalyzed by an oxidizing agent, leads to the formation of the corresponding 2-aryl or 2-alkylbenzothiazole-6-carboxylic acids. mdpi.comorganic-chemistry.org For instance, the condensation of 4-amino-3-mercaptobenzoic acid with various benzaldehydes can be achieved using sodium hydrosulfite in a mixture of water and ethanol (B145695) under reflux conditions. mdpi.com

While this method is effective for producing 2-substituted benzothiazoles, the direct synthesis of this compound via this route would require a reagent that can introduce the mercapto group at the 2-position. Carbon disulfide is a common reagent for this purpose. The reaction of an o-aminothiophenol with carbon disulfide in the presence of a base leads to the formation of the 2-mercaptobenzothiazole (B37678) ring system. mdpi.com

A study by Wu and colleagues demonstrated the condensation of the zinc salt of 4-amino-3-mercaptobenzoic acid with p-nitrobenzoyl chloride, which, after further transformations, yielded 2-(4'-nitrophenyl)-(6-BTyl)BTs. nih.gov This highlights the utility of 4-amino-3-mercaptobenzoic acid as a versatile precursor in the synthesis of complex benzothiazole derivatives.

Cyclization Pathways from Aminobenzoate Precursors with Thiocyanate (B1210189) and Halogenation

An alternative and widely used approach for the synthesis of 2-aminobenzothiazoles, which can be subsequently converted to 2-mercaptobenzothiazoles, involves the oxidative cyclization of arylthioureas. This method, often referred to as the Hugerschoff reaction, typically starts with a substituted aniline (B41778). rjpbcs.comresearchgate.net For the synthesis of this compound, the starting material would be a 4-aminobenzoic acid derivative.

The general synthetic scheme involves the reaction of a p-substituted aniline with a thiocyanate salt, such as potassium thiocyanate or ammonium (B1175870) thiocyanate, in the presence of a halogen, typically bromine, in an acidic medium like acetic acid. rjpbcs.comindexcopernicus.com This reaction proceeds through the formation of an intermediate arylthiourea, which then undergoes intramolecular electrophilic cyclization onto the aromatic ring, followed by oxidation to form the 2-aminobenzothiazole (B30445) ring. rjpbcs.comindexcopernicus.com

Several researchers have utilized this methodology to prepare various 6-substituted-2-aminobenzothiazoles. rjpbcs.comindexcopernicus.comresearchgate.net For example, 2-amino-6-substituted-carbonyl benzothiazoles have been synthesized from the corresponding 4-substituted anilines and potassium thiocyanate through oxidative cyclization with bromine. indexcopernicus.com The resulting 2-aminobenzothiazole-6-carboxylic acid can then be converted to the target this compound through a Sandmeyer-type reaction, which involves diazotization of the amino group followed by reaction with a sulfur nucleophile.

PrecursorReagentsProductReference
4-Substituted anilinesPotassium thiocyanate, Bromine2-Amino-6-substituted-carbonyl benzothiazoles indexcopernicus.com
p-Substituted anilinePotassium thiocyanate, Bromine2-Amino-6-substituted benzothiazole researchgate.net
4-Substituted anilinesAmmonium thiocyanate, Bromine6-Substituted-2-aminobenzothiazole rjpbcs.com

Derivatization Methods for Functionalized this compound Scaffolds

Once the this compound scaffold is synthesized, its chemical functionality can be further elaborated through various derivatization methods. These modifications can be targeted at the carboxylic acid moiety, the benzothiazole ring system, or through the introduction of linker groups, allowing for the creation of a diverse library of compounds with tailored properties.

Chemical Modifications at the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group at the 6-position of the benzothiazole ring is a versatile handle for chemical modification, readily undergoing reactions such as esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. masterorganicchemistry.comrug.nl Alternatively, the carboxylic acid can be activated to a more reactive species, such as an acyl chloride or anhydride (B1165640), before reaction with an alcohol. libretexts.org For instance, treatment of the carboxylic acid with thionyl chloride (SOCl₂) converts it to the corresponding acyl chloride, which can then react with an alcohol to form the ester. libretexts.org

Amidation: The formation of amides from the carboxylic acid moiety is another important derivatization. Direct amidation of a carboxylic acid with an amine is often challenging and requires high temperatures or the use of coupling agents. lookchemmall.comresearchgate.netbohrium.com Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxylic acid to facilitate nucleophilic attack by the amine. lookchemmall.comresearchgate.net The carboxylic acid can also be converted to a more reactive acyl chloride, as described for esterification, which then readily reacts with an amine to form the desired amide. researchgate.net

ReactionReagentsProductReference
EsterificationAlcohol, Acid catalyst (e.g., H₂SO₄)Ester masterorganicchemistry.com
Esterification1. SOCl₂, 2. AlcoholEster libretexts.org
AmidationAmine, Coupling agent (e.g., DCC, EDC)Amide lookchemmall.comresearchgate.net
Amidation1. SOCl₂, 2. AmineAmide researchgate.net

Substitutions on the Benzothiazole Ring System

While the direct synthesis approaches establish the initial substitution pattern, further modifications to the benzothiazole ring can be carried out. Electrophilic aromatic substitution reactions on the benzene portion of the benzothiazole ring can introduce additional functional groups. The position of substitution is directed by the existing substituents. For instance, nitration or halogenation reactions can be performed, and the resulting nitro or halo derivatives can serve as precursors for further functionalization.

For example, 2-(alkoxycarbonylmethylthio)-6-aminobenzothiazoles can be acetylated with acetic anhydride to produce 2-(6-acetamidobenzothiazolethio)acetic acid esters. nih.gov This demonstrates the feasibility of modifying substituents on the benzothiazole ring to create new derivatives.

Formation of Linker-Containing Derivatives (e.g., Thioacetic Acid Derivatives, Hydrazides)

The introduction of linker groups at the 2-mercapto position or through the 6-carboxylic acid moiety allows for the connection of the benzothiazole scaffold to other molecules or functional groups.

Thioacetic Acid Derivatives: The thiol group at the 2-position is nucleophilic and can react with electrophiles. For instance, reaction with ethyl chloroacetate (B1199739) can introduce a thioacetic acid ester group. nih.govchemmethod.com This ester can then be hydrolyzed to the corresponding thioacetic acid derivative or converted to other functional groups.

Hydrazides: The carboxylic acid at the 6-position can be converted to a hydrazide. This is typically achieved by first converting the carboxylic acid to its corresponding ester, which is then reacted with hydrazine (B178648) hydrate (B1144303). nih.govchemmethod.com The resulting hydrazide is a valuable intermediate that can be further derivatized, for example, by condensation with aldehydes to form hydrazones. nih.govresearchgate.net A series of new benzothiazole hydrazide derivatives have been synthesized starting from 2-mercaptobenzothiazole by first reacting it with hydrazine hydrate to form 2-hydrazinobenzothiazole, which is then reacted with various esters. researchgate.net Similarly, 6-substituted 2-aminobenzothiazoles have been treated with ethyl chloroacetate and then hydrazine hydrate to afford the corresponding acetohydrazides. nih.gov

DerivativeSynthetic PathwayIntermediate/ProductReference
Thioacetic Acid Ester2-Mercaptobenzothiazole + Ethyl chloroacetate2-(Benzothiazol-2-ylthio)acetate chemmethod.com
Hydrazide6-Carboxylic acid → Ester → + Hydrazine hydrate6-Hydrazide nih.govchemmethod.com
Hydrazone6-Hydrazide + Aldehyde6-Hydrazone nih.gov
2-Hydrazinobenzothiazole2-Mercaptobenzothiazole + Hydrazine hydrate2-Hydrazinobenzothiazole researchgate.netmdpi.com

Catalytic and Green Chemistry Approaches in Synthesis

The development of environmentally benign and efficient synthetic methodologies is a central goal in modern chemistry. bohrium.com In the context of 2-mercaptobenzothiazole-6-carboxylic acid and its analogs, catalytic and green chemistry approaches offer significant advantages over traditional synthetic methods, which often rely on harsh conditions and toxic reagents. bohrium.comairo.co.in These advanced strategies focus on minimizing waste, reducing energy consumption, and utilizing safer reagents, aligning with the principles of green chemistry. airo.co.inmdpi.com Key developments include the use of metal catalysts, Brønsted acids, organocatalysts, and innovative energy sources like microwave irradiation, often in solvent-free conditions. bohrium.commdpi.com

Metal-Catalyzed Synthetic Routes for Benzothiazoles

Metal-catalyzed reactions provide powerful and efficient pathways for the construction of the benzothiazole core. mdpi.com These methods often proceed under milder conditions and with higher atom economy compared to classical approaches. mdpi.com Various transition metals, including copper, palladium, and ruthenium, have been successfully employed to catalyze the intramolecular cyclization and C-S bond formation essential for creating the benzothiazole ring system. mdpi.comnih.gov

One prominent strategy involves the copper-catalyzed condensation and cyclization of 2-haloanilines with a sulfur source. For instance, CuBr has been identified as a highly effective catalyst for the synthesis of 2-mercaptobenzothiazole derivatives from o-aminothiophenols and iodobenzenes. mdpi.comnih.gov This method is valued for its use of an inexpensive catalyst and water as a solvent, making the process more sustainable. mdpi.comnih.gov Similarly, CuCl has been used to catalyze a three-component reaction of o-iodoanilines, potassium sulfide (B99878), and (tosylmethyl)isocyanide to yield benzothiazolethiones. nih.gov

Palladium catalysts, such as Pd(OAc)₂, are effective in the intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas, leading to the formation of 2-(dialkylamino)benzothiazoles. mdpi.com Another palladium-based system, Pd(dba)₂, has been used to synthesize 2-aminobenzothiazoles from 2-chloroanilines and thiocarbamoyl chloride. mdpi.com Ruthenium catalysts, like RuCl₃, have also been shown to effectively catalyze the intramolecular oxidative coupling of N-arylthioureas to produce substituted 2-aminobenzothiazoles in high yields. mdpi.com

CatalystReactantsProduct TypeKey AdvantagesReference
CuBro-Aminothiophenols, Tetramethylthiuram disulfide, Iodobenzenes2-MercaptobenzothiazolesInexpensive catalyst, water as solvent, moderate temperature. mdpi.comnih.gov
CuClo-Iodoanilines, K₂S, (Tosylmethyl)isocyanideBenzothiazolethionesThree-component reaction, formation of multiple C-S bonds. nih.gov
RuCl₃N-Arylthioureas2-AminobenzothiazolesIntramolecular oxidative coupling, high yields. mdpi.com
Pd(OAc)₂N-Aryl-N′,N′-dialkylthioureas2-(Dialkylamino)benzothiazolesIntramolecular oxidative cyclization. mdpi.com
Pd(dba)₂2-Chloroanilines, Thiocarbamoyl chloride2-AminobenzothiazolesEffective for less reactive haloanilines. mdpi.com

Brønsted Acid and Organocatalyzed Transformations

Brønsted acid and organocatalysis have emerged as powerful tools in green chemistry for synthesizing benzothiazoles. researchgate.net These catalysts are often metal-free, less toxic, and can operate under mild conditions, reducing the environmental impact of the synthesis. researchgate.netresearchgate.net They typically function by activating the substrates, such as aldehydes or carboxylic acids, facilitating the key condensation and cyclization steps with 2-aminothiophenol (B119425). nih.govnih.gov

A variety of Brønsted acids have been utilized. For example, a mixture of H₂O₂/HCl in ethanol at room temperature has been used to synthesize benzothiazoles from 2-aminothiophenol and aldehydes in excellent yields. nih.gov Another green approach employs ammonium chloride (NH₄Cl) in a methanol-water mixture, which activates the aldehyde through hydrogen bonding. nih.gov Heterogeneous acid catalysts, such as silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂), offer the advantage of easy separation and recyclability, and have been used effectively in solvent-free conditions. nih.gov More advanced catalysts include Brønsted acid-surfactant-combined ionic liquids (BASILs), which can efficiently catalyze the cyclocondensation of 2-aminothiophenol with aldehydes in water at ambient temperature. researchgate.net

Organocatalysis, a subfield of catalysis that uses small organic molecules, provides a complementary metal-free approach. nih.gov While specific applications to 2-mercaptobenzothiazole-6-carboxylic acid are not extensively detailed, the principles of organocatalysis are broadly applicable. For instance, chiral Brønsted acids derived from BINOL phosphates are known to catalyze asymmetric transformations involving imine activation, a key step in some benzothiazole syntheses. nih.gov These catalysts can promote reactions by activating substrates through hydrogen bonding, similar to the mechanism proposed for NH₄Cl. nih.govnih.gov

CatalystReactant TypesConditionsKey FeaturesReference
H₂O₂/HCl2-Aminothiophenol, AldehydesEthanol, Room TemperatureExcellent yields for various aldehydes. nih.gov
NH₄Cl2-Aminothiophenol, BenzaldehydeMethanol-Water, Room TemperatureRecyclable catalyst, short reaction time, high yield. nih.gov
NaHSO₄-SiO₂o-Aminothiophenol, Acyl chloridesSolvent-freeHeterogeneous, easily prepared, non-toxic, recyclable. nih.gov
Brønsted acidic ionic liquid (BASIL)2-Aminothiophenol, AldehydesWater, Ambient TemperatureMetal-free, reusable catalyst, high to excellent yields. researchgate.net
p-Toluene sulfonic acid (PTSA)o-Aminothiophenol, KetonesSolvent-freeReduces waste by avoiding hazardous solvents. airo.co.in

Solvent-Free and Microwave-Assisted Syntheses

Solvent-free and microwave-assisted reactions represent significant advancements in green synthetic chemistry, offering accelerated reaction times, improved yields, and reduced environmental waste. airo.co.inoatext.com These techniques are particularly well-suited for the synthesis of heterocyclic compounds like benzothiazoles. tsijournals.comscispace.com

Microwave irradiation provides rapid and uniform heating, which can dramatically shorten reaction times from hours to minutes. airo.co.inscispace.com This method has been successfully applied to the synthesis of various benzothiazole derivatives. For example, the condensation of 2-aminothiophenol with aromatic aldehydes can be achieved under microwave irradiation in ethanol, yielding the desired product in just 10 minutes. airo.co.in In another application, 2-mercaptobenzothiazole was reacted with hydrazine hydrate under microwave irradiation using NaY zeolite as a solid support to produce 2-hydrazinobenzothiazole, demonstrating a clean, fast, and efficient process. tsijournals.com The synthesis of novel 4-substituted phenyl-3-chloro-1-[(benzothiazolylthio)acetamidyl]-2-azetidinones has also been accomplished using both conventional heating and microwave methods, with the latter offering significant advantages in terms of reaction speed. nih.gov

Solvent-free synthesis, also known as solid-state reaction, is another eco-friendly approach that eliminates the need for hazardous organic solvents. airo.co.inoatext.com These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support or acid. nih.govtsijournals.com For instance, the synthesis of benzothiazole derivatives from acyl chlorides and ortho-aminothiophenol can be performed under solvent-free conditions using silica-supported sodium hydrogen sulfate as a catalyst. nih.gov Combining microwave irradiation with solvent-free conditions often leads to a highly efficient and environmentally benign protocol. oatext.comresearchgate.net An example is the acetic acid-promoted condensation of 2-aminothiophenol with aromatic aldehydes under microwave irradiation without any solvent, which produces 2-arylbenzothiazoles in high yields. researchgate.net

TechniqueReactantsCatalyst/SupportConditionsKey AdvantagesReference
Microwave-Assisted2-Aminothiophenol, Aromatic AldehydesNone (in ethanol)80°C, 10 minutesRapid reaction, high efficiency. airo.co.in
Microwave-Assisted2-Mercaptobenzothiazole, Hydrazine hydrateNaY zeolite960 W, 7 minutesFast, efficient, reusable catalyst. tsijournals.com
Solvent-Freeo-Aminothiophenol, Acyl chloridesNaHSO₄-SiO₂HeatingHeterogeneous catalyst, easy work-up, non-toxic. nih.gov
Microwave-Assisted & Solvent-Free2-Aminothiophenol, Aromatic AldehydesAcetic AcidMicrowave irradiationSimple, efficient, high yields, eco-friendly. researchgate.net
Microwave-Assisted & Solvent-FreeAromatic Aldehydes, CyanoacetamideAmmonium Acetate160-320 W, 30-60 secRapid, excellent yields, environmentally friendly. oatext.com

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Mercapto Benzothiazole 6 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

The ¹H NMR spectrum of 2-Mercapto-benzothiazole-6-carboxylic acid is expected to show distinct signals corresponding to the aromatic protons on the benzothiazole (B30560) ring, as well as exchangeable protons from the thiol and carboxylic acid groups. The aromatic region would feature three protons. Based on analyses of 6-chloro and 6-methyl derivatives, the proton ortho to the carboxylic acid group (H-5) and the proton ortho to the thiazole (B1198619) nitrogen (H-7) would likely appear as doublets, while the H-4 proton would be a doublet of doublets. mdpi.com

The proton of the N-H group in the tautomeric thione form typically appears as a broad singlet. Similarly, the carboxylic acid O-H proton gives rise to a broad singlet, often far downfield (δ > 10 ppm), and its signal can be confirmed by its disappearance upon D₂O exchange. libretexts.org The precise chemical shifts are influenced by the solvent used. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) Hz
H-4~7.3-7.7dd~8.5, ~2.0
H-5~7.7-8.0d~8.5
H-7~7.9-8.2d~2.0
N-HVariable (Broad)s-
COOH>10 (Broad)s-

The ¹³C NMR spectrum provides critical information about the carbon skeleton. For this compound, eight distinct carbon signals are expected. The most downfield signal would correspond to the thione carbon (C-2), predicted to be in the range of 165-170 ppm. mdpi.com The carbonyl carbon of the carboxylic acid group is also expected in a similar downfield region. mdpi.comlibretexts.org

The aromatic carbons will resonate in the typical range of 115-155 ppm. The chemical shifts for the benzothiazole ring carbons can be predicted by comparison with 6-substituted derivatives. mdpi.com The carbon atom attached to the carboxylic acid group (C-6) would be shifted downfield compared to the unsubstituted parent compound.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

CarbonPredicted Chemical Shift (ppm)
C-2 (C=S)165 - 170
C-4~122
C-5~128
C-6~130 - 135
C-7~120 - 125
C-3a~152
C-7a~136
COOH~167

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for definitive structural assignment. mdpi.com

HMQC: This experiment would correlate each aromatic proton signal (H-4, H-5, H-7) to its directly attached carbon atom (C-4, C-5, C-7), confirming their assignments in the ¹H and ¹³C spectra.

HMBC: This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for confirming the structure of this compound would include:

Correlations from H-5 and H-7 to the quaternary carbon C-6, which is attached to the carboxylic acid group.

Correlations from H-5 and H-4 to the bridgehead carbon C-7a.

Correlation from the N-H proton to C-2 and C-7a.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is highly effective for identifying the functional groups present in a molecule. nih.govresearchgate.net For this compound, the spectra would be dominated by vibrations characteristic of the carboxylic acid group and the benzothiazole core.

The most prominent IR absorption band for the carboxylic acid is the O-H stretching vibration, which appears as a very broad and strong band in the 2500–3300 cm⁻¹ region, often overlapping with C-H stretching bands. libretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid dimer gives a strong, sharp band around 1700 cm⁻¹. libretexts.orgaip.org

The benzothiazole ring itself has several characteristic vibrations. A C=N stretching band is typically observed in the 1590-1640 cm⁻¹ range. nih.govresearchgate.net Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The thione (C=S) stretching vibration is expected in the 1000-1250 cm⁻¹ region. Raman spectroscopy is complementary to IR and is particularly useful for identifying vibrations of symmetric, non-polar bonds. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypePredicted Frequency (cm⁻¹)Intensity
Carboxylic AcidO-H stretch (dimer)2500 - 3300Strong, Broad
Aromatic C-HC-H stretch3000 - 3100Medium
Carboxylic AcidC=O stretch~1700Strong
BenzothiazoleC=N stretch1590 - 1640Medium-Strong
BenzothiazoleC=C stretch (aromatic)1450 - 1600Medium
ThiazoleC=S stretch1000 - 1250Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule and is sensitive to the extent of conjugation and the presence of auxochromic groups.

The parent compound, 2-mercaptobenzothiazole (B37678), typically exhibits two main absorption bands in its UV-Vis spectrum. hereon.deresearchgate.net One band appears at a lower wavelength (around 230-240 nm) and a second, more intense band is observed at a higher wavelength (around 310-330 nm). hereon.de These absorptions are attributed to π→π* electronic transitions within the conjugated aromatic system.

For this compound, the presence of the carboxylic acid group at the 6-position is expected to cause a slight bathochromic (red) shift in these absorption maxima. This is consistent with observations for other 6-substituted derivatives, where substituents like chlorine resulted in shifts to higher wavelengths. mdpi.com The molar extinction coefficients (ε) for related derivatives have been found to be in the range of 8,800 to 16,200 M⁻¹·cm⁻¹, indicating strong absorption characteristics. mdpi.com The exact position of the absorption maxima and the molar absorptivity can be influenced by the solvent polarity and pH due to potential ionization of the carboxylic acid and thiol groups. hereon.de

Table 4: Predicted UV-Vis Absorption Data for this compound

Predicted λₘₐₓ (nm)Electronic TransitionPredicted Molar Extinction Coefficient (ε) (M⁻¹·cm⁻¹)
~235 - 245π→π~10,000 - 15,000
~315 - 335π→π~15,000 - 25,000

Charge-Transfer Complex Formation Studies

The formation of charge-transfer (CT) complexes involves the interaction between an electron-donating molecule and an electron-accepting molecule. In the context of 2-mercaptobenzothiazole derivatives, the benzothiazole ring system is electron-rich and can act as an effective electron donor. The formation of a CT complex is typically characterized by the appearance of a new, broad absorption band in the UV-Visible spectrum at a longer wavelength than the bands of the individual donor or acceptor molecules. This new band is attributed to the electronic transition from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

While specific studies on the charge-transfer complex formation of this compound are not extensively documented in the reviewed literature, the behavior of the parent compound, 2-mercaptobenzothiazole (MBT), provides a strong foundational model. Research has shown that MBT forms stable charge-transfer complexes with various electron acceptors, such as chloranilic acid (CHA) and chloranil (B122849) (CHL). researchgate.net

The interaction between the donor (2-mercaptobenzothiazole derivative) and the acceptor is influenced by the nature of the substituents on the benzothiazole ring. An electron-withdrawing group, such as the carboxylic acid group at the 6-position, is expected to decrease the electron-donating ability of the molecule. This would likely result in a blue shift (a shift to shorter wavelengths) of the charge-transfer band and potentially a smaller formation constant for the complex compared to the unsubstituted MBT. mdpi.comnih.gov

Spectrophotometric analysis is a key technique for studying these complexes. By monitoring the changes in the absorption spectra upon mixing the donor and acceptor, various thermodynamic and spectroscopic parameters of the CT complex can be determined. These parameters include the formation constant (KCT), the molar extinction coefficient (εCT), and the energy of the charge-transfer transition (ECT). researchgate.net

Detailed Research Findings

A study on the charge-transfer complexes of 2-mercaptobenzothiazole (MBT) with chloranilic acid (CHA) and chloranil (CHL) in ethanol (B145695) revealed the formation of distinct CT complexes, as confirmed by UV-Vis spectroscopy. The appearance of new absorption maxima indicated the formation of these complexes. researchgate.net The key physical parameters for these complexes were calculated and are presented in the tables below.

The formation constant (KCT) provides a measure of the stability of the complex, with larger values indicating a more stable complex. The molar extinction coefficient (εCT) is a measure of how strongly the complex absorbs light at a given wavelength. Other important parameters that can be derived from the spectroscopic data include the oscillator strength (ƒ), transition dipole moment (μEN), ionization potential (IP), and resonance energy (RN). researchgate.net

The data indicate that MBT forms stable charge-transfer complexes with both CHA and CHL. researchgate.net The position of the charge-transfer band and the stability of the complex are dependent on the nature of the electron acceptor and the solvent used. researchgate.net For this compound, it is hypothesized that the electron-withdrawing nature of the carboxylic acid group would lead to a higher ionization potential for the donor molecule, which would, in turn, affect the energy of the charge-transfer transition.

Table 1: Spectroscopic Data for the Charge-Transfer Complexes of 2-Mercaptobenzothiazole (MBT) with Chloranilic Acid (CHA) and Chloranil (CHL) in Ethanol.

Complex λmax (nm) KCT (L mol-1) εCT (L mol-1 cm-1)
MBT-CHA 292 1.25 x 104 0.85 x 104
MBT-CHL 291 0.95 x 104 0.65 x 104

Data sourced from a study on 2-mercaptobenzothiazole charge-transfer compounds. researchgate.net

Table 2: Calculated Physical Parameters for the Charge-Transfer Complexes of 2-Mercaptobenzothiazole (MBT).
Complex ƒ μEN (Debye) IP (eV) RN (eV)
MBT-CHA 0.152 2.85 7.85 0.085

Data sourced from a study on 2-mercaptobenzothiazole charge-transfer compounds. researchgate.net

These tables provide a comprehensive overview of the characteristics of charge-transfer complexes formed by a closely related compound and serve as a valuable reference for predicting the behavior of this compound. Further experimental studies would be necessary to precisely determine the spectroscopic and thermodynamic parameters for the CT complexes of the title compound.

Advanced Computational and Theoretical Investigations of 2 Mercapto Benzothiazole 6 Carboxylic Acid

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties. For the 2-mercaptobenzothiazole (B37678) scaffold, DFT, often using the B3LYP functional, has been instrumental in elucidating its electronic characteristics. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. nih.govresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.comresearchgate.net

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Computational studies on MBT derivatives show that these frontier orbitals are primarily distributed across the benzothiazole (B30560) ring system. researchgate.net Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's chemical behavior.

Table 1: Key Chemical Reactivity Descriptors from FMO Analysis

DescriptorFormulaSignificance
HOMO Energy (EHOMO) -Indicates electron-donating ability. Higher values suggest a better electron donor.
LUMO Energy (ELUMO) -Indicates electron-accepting ability. Lower values suggest a better electron acceptor.
Energy Gap (ΔE) ELUMO - EHOMOA small gap implies high chemical reactivity and low kinetic stability. mdpi.com
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Molecules with a large energy gap are "harder." mdpi.com
Chemical Potential (μ) (EHOMO + ELUMO) / 2Represents the escaping tendency of electrons from an equilibrium system.
Electronegativity (χ) -μ = -(EHOMO + ELUMO) / 2The power of an atom or molecule to attract electrons towards itself.
Global Softness (S) 1 / (2η)The reciprocal of hardness; indicates a higher tendency to react.
Electrophilicity Index (ω) μ² / (2η)Measures the propensity of a species to accept electrons.

Theoretical calculations on various benzothiazole derivatives have established a clear correlation between their calculated DFT energies, frontier molecular orbitals, and experimental observations. nih.govmdpi.com

Mulliken population analysis is a method for estimating partial atomic charges, providing insight into the charge distribution within a molecule. scirp.org These charges help identify atoms that are electron-rich (nucleophilic) or electron-poor (electrophilic). In the 2-mercaptobenzothiazole structure, DFT calculations typically show that the nitrogen and sulfur heteroatoms carry negative charges, making them potential sites for electrophilic attack and coordination with metal ions. scirp.org

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. researchgate.net These maps plot the electrostatic potential onto the molecule's electron density surface.

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. In benzothiazoles, these are often located around the nitrogen and exocyclic sulfur atoms. researchgate.netresearchgate.net

Blue regions denote positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. researchgate.net

Green regions represent neutral potential.

MEP maps are invaluable for understanding intermolecular interactions, predicting reactive sites, and explaining how a molecule will interact with biological receptors or other reactants. researchgate.netnih.gov

A key strength of computational methods is their ability to produce data that can be validated against experimental results. For 2-mercaptobenzothiazole and its derivatives, a strong correlation has been consistently found between theoretical predictions and experimental data. nih.govmdpi.com

One of the most direct comparisons is between calculated and experimental vibrational spectra. DFT calculations can predict the harmonic vibrational frequencies corresponding to specific molecular motions (e.g., stretching, bending). nih.gov When these calculated frequencies are appropriately scaled, they show excellent agreement with the peaks observed in experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net This concordance validates the accuracy of the computed molecular geometry and electronic structure, confirming that the theoretical model is a reliable representation of the actual molecule. researchgate.net

Ab Initio Methods in Molecular Structure and Vibrational Frequency Predictions

Ab initio (from first principles) methods, such as Hartree-Fock (HF), and DFT are used to perform high-level quantum chemistry calculations without reliance on experimental parameters beyond fundamental physical constants. These methods are employed to determine the optimized ground-state molecular geometry, bond lengths, and bond angles of molecules like 2-mercaptobenzothiazole. nih.govscirp.org

The calculations confirm that MBT can exist in two tautomeric forms: a thione form and a thiol form, with studies indicating the thione form is generally more stable. researchgate.netscirp.org Following geometry optimization, vibrational frequency analysis is performed. The resulting theoretical spectra can be compared directly with experimental infrared and Raman spectra to assign specific vibrational modes to the observed spectral bands. nih.govresearchgate.net

Table 2: Comparison of Selected Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for the 2-Mercaptobenzothiazole Scaffold

Vibrational ModeFunctional GroupTheoretical (Calculated) Frequency (cm⁻¹)Experimental (FT-IR/FT-Raman) Frequency (cm⁻¹)
N-H Stretch Thione form (N-H)~3526~3445 (broad band)
C=S Stretch Thione C=S~1127~1049
C-S Stretch Thiazole (B1198619) ring600 - 800609 - 716
Aromatic C-H Bend Benzene (B151609) ring~1320~1318
C-C-C Bend Benzene ring~1010~1011

Note: Theoretical values are often scaled to better match experimental data. Data is generalized from studies on MBT. scirp.orgnih.govresearchgate.netopenaccesspub.org

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as a benzothiazole derivative, and a biological macromolecule (receptor), typically a protein or enzyme. nih.govresearchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov The process involves sampling numerous possible conformations of the ligand within the binding site and scoring them based on a force field that estimates the binding energy. A lower (more negative) docking score generally indicates a more favorable binding affinity. researchgate.net

Studies on various 2-mercaptobenzothiazole derivatives have used docking to predict their potential as inhibitors for a range of enzymes. researchgate.netnih.gov These simulations can identify crucial intermolecular interactions, such as:

Hydrogen bonds

Hydrophobic interactions

Arene-H or π-π stacking interactions

Following docking, molecular dynamics (MD) simulations can be performed to analyze the stability of the predicted ligand-receptor complex over time. nih.gov MD simulations model the atomic movements of the system, providing insights into the flexibility of the complex and the persistence of key binding interactions, thus confirming the stability of the docked pose. nih.gov These predictions are critical in drug discovery for identifying promising lead compounds and understanding their mechanism of action at a molecular level. researchgate.net

Table 3: Example of Molecular Docking Results for a Benzothiazole Derivative with a Target Enzyme

ParameterDescriptionExample Finding
Target Enzyme The biological receptor being studied (e.g., Dihydropteroate Synthase). nih.govDihydropteroate Synthase (DHPS)
PDB ID Protein Data Bank identifier for the enzyme's crystal structure.3TYE nih.gov
Docking Score (kcal/mol) A measure of binding affinity; more negative values are better.-6.0 to -9.0
Key Interacting Residues Specific amino acids in the active site that form bonds with the ligand.Lys220, Asp184, Ser221 nih.gov
Types of Interactions The nature of the chemical bonds stabilizing the complex.Hydrogen bonds, Arene-H interactions. nih.gov
RMSD (Å) Root Mean Square Deviation from MD simulation, indicating complex stability.Values fluctuating between 1.0 and 2.0 Å suggest conformational stability. nih.gov

Structure-Activity Relationship (SAR) Derivations from Computational Models

Computational modeling has become an indispensable tool in medicinal chemistry for elucidating the complex relationships between the chemical structure of a molecule and its biological activity. For the 2-mercaptobenzothiazole scaffold, various computational techniques, including Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and Density Functional Theory (DFT) calculations, have been employed to derive predictive SAR models. These models provide crucial insights into the structural requirements for biological activity, guiding the rational design of more potent and selective derivatives. While specific computational SAR studies focusing exclusively on 2-Mercapto-benzothiazole-6-carboxylic acid are not extensively documented in the literature, a wealth of information can be gleaned from studies on the broader class of 2-mercaptobenzothiazole derivatives. These findings help to infer the potential impact of the 6-carboxylic acid substitution and other structural modifications.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. Both 2D and 3D QSAR models have been developed for 2-mercaptobenzothiazole derivatives to understand the physicochemical properties governing their activities, such as anti-inflammatory and antimicrobial effects.

2D QSAR models correlate biological activity with molecular descriptors calculated from the 2D structure, such as electronic, steric, and lipophilic parameters. For a series of 2-mercaptobenzothiazole analogues, a 2D QSAR model developed using the stepwise forwarding variable selection method coupled with Partial Least Square (SWF-PLS) regression showed high predictive ability for anti-inflammatory activity. researchgate.net The statistical quality of these models is paramount and is assessed by several metrics.

In contrast, 3D QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) consider the three-dimensional arrangement of the molecules. These methods generate contour maps that visualize the spatial regions where modifications to the structure would likely enhance or diminish biological activity. A 3D QSAR model for 2-mercaptobenzothiazole derivatives, generated using a forward stepwise variable selection k-nearest neighbour molecular field analysis approach, also demonstrated good predictive power. researchgate.net

Table 1: Statistical Validation of QSAR Models for 2-Mercaptobenzothiazole Derivatives

Model Type Statistical Parameter Value Reference
2D QSAR r² (Coefficient of Determination) 0.9425 researchgate.net
q² (Cross-validated r²) 0.9018 researchgate.net
F-value (Fischer's value) 90.0118 researchgate.net
pred_r² (Predictive r² for external test set) 0.8976 researchgate.net
3D QSAR q² (Cross-validated r²) 0.8171 researchgate.net

These statistically significant models indicate that the variation in the biological activity of these derivatives is well-explained by the chosen molecular descriptors and fields, providing a reliable framework for predicting the activity of novel compounds.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand and its protein target at the molecular level. For 2-mercaptobenzothiazole derivatives, docking studies have been performed against various biological targets to elucidate their mechanism of action and rationalize their SAR.

For instance, in the search for novel antibacterial agents, derivatives were docked against the S. aureus tyrosyl-tRNA synthetase (TyrRS) protein. researchgate.net Similarly, to understand their potential as antidiabetic agents, docking studies were conducted against the α-glucosidase enzyme. researchgate.net These studies reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. The docking score, an estimation of the binding affinity, is often used to rank compounds and prioritize them for synthesis and biological testing.

Table 2: Molecular Docking Results for 2-Mercaptobenzothiazole Derivatives Against Various Targets

Derivative Target Protein Resolution/Model Docking Score (unitless) Reference
K6 S. aureus TyrRS 3.2 Å -48.44 researchgate.netresearcher.life
K18 S. aureus TyrRS 3.2 Å -47.46 researchgate.netresearcher.life
K20 S. aureus TyrRS 3.2 Å -48.52 researchgate.netresearcher.life
Compound 14 α-glucosidase Homology Model - researchgate.net

The results from these docking studies often correlate well with experimental data. For example, derivatives showing the best docking scores against S. aureus TyrRS were subsequently synthesized and confirmed to have significant antibacterial activity. researchgate.netresearcher.life The interactions predicted by docking provide a structural basis for the SAR, highlighting which functional groups on the benzothiazole scaffold are critical for binding.

Key SAR Insights from Computational Models

The integration of QSAR, molecular docking, and other computational methods has yielded several key SAR insights for the 2-mercaptobenzothiazole class:

Substitution at C-2: The thiol group at the C-2 position is a common site for modification. Linking various aliphatic, aromatic, or heterocyclic moieties through the sulfur atom significantly modulates the biological activity. nih.gov Docking studies often show this side chain extending into a specific binding pocket of the target protein.

Substitution on the Benzene Ring: Literature reviews suggest that substitutions at the C-6 position of the benzothiazole ring are particularly important for a variety of biological activities. benthamscience.com This underscores the potential of the carboxylic acid group in this compound to form key interactions, such as hydrogen bonds with receptor site residues, potentially enhancing affinity and activity.

Influence of Electronic Properties: For anti-inflammatory activity, SAR studies have revealed that attaching an aromatic ring to a linked triazole moiety is essential. Furthermore, substituting this aromatic ring with electron-withdrawing groups, especially at the para-position, leads to potent anti-inflammatory activity. nih.gov

Role in Enzyme Inhibition: As α-glucosidase inhibitors, the SAR is quite specific. Compounds with a coumarin (B35378) moiety attached at the C-2 position showed potent activity. researchgate.net The orientation of different substituents within the enzyme's active site, as predicted by docking, explains the wide range of inhibitory potencies (IC50 values from 31.21 to 208.63 μM) observed for a series of 33 derivatives. researchgate.netresearcher.life

Insights from DFT: Density Functional Theory (DFT) calculations provide information on the electronic structure of the molecules, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of chemical reactivity. Studies on benzothiazole derivatives have shown that the introduction of different substituents alters this energy gap, thereby influencing the molecule's reactivity and biological potential. researchgate.net For example, a derivative with a CF3 substituent was found to have the lowest HOMO-LUMO energy gap, suggesting higher reactivity. researchgate.net

Table 3: Summary of Structure-Activity Relationship (SAR) Findings for 2-Mercaptobenzothiazole Derivatives

Biological Activity Key Structural Features for Enhanced Activity Computational Method
Anti-inflammatory Aromatic ring on triazole moiety; Electron-withdrawing groups at para-position. SAR Analysis
Antibacterial (S. aureus) Specific substitutions at C-2 leading to high docking scores. Molecular Docking
α-Glucosidase Inhibition Presence of coumarin or specific substituted benzyl (B1604629) groups at C-2. SAR, Molecular Docking

| General Reactivity | Substituents that lower the HOMO-LUMO energy gap (e.g., -CF3). | DFT Calculations |

An article on the coordination chemistry of This compound cannot be generated as requested.

The user's outline crucially hinges on the bifunctionality provided by the thiol and the carboxylic acid groups, as well as the role of the benzothiazole nitrogen and sulfur atoms. Without studies on this specific molecule, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. The introduction of the carboxylic acid group at the 6-position significantly alters the electronic and steric properties of the ligand compared to the well-studied 2-Mercaptobenzothiazole, making extrapolation of data from the parent compound scientifically unsound for this specific request.

Coordination Chemistry of 2 Mercapto Benzothiazole 6 Carboxylic Acid As a Ligand

Research into Applications in Catalysis and Nanomaterials Synthesis

Research into the derivatives of 2-mercaptobenzothiazole (B37678) has highlighted their potential in creating novel catalysts and nanomaterials. The ability of the ligand to coordinate with metal ions is central to these applications, influencing the stability, activity, and electronic properties of the resulting materials.

The 2-mercaptobenzothiazole (MBT) moiety, the core structure of 2-Mercapto-benzothiazole-6-carboxylic acid, has demonstrated a significant role as a capping agent in the synthesis and stabilization of metal nanoclusters. These organic molecules bind to the surface of the nanoparticles, preventing their aggregation and controlling their growth, which is crucial for maintaining their unique size-dependent properties.

Silver and gold nanoclusters, in particular, have been successfully stabilized using MBT. rsc.orgresearchgate.net Research has shown that MBT can be instrumental in forming atomically precise silver nanoclusters. For instance, silver nanoclusters with a specific composition of Ag₁₆(MBT)₁₂ have been synthesized. researchgate.net The formation of these stable clusters is attributed to the strong interaction between the sulfur atom of the mercapto group and the silver atoms on the nanocluster surface.

The process often involves a ligand exchange reaction where a pre-existing stabilizing agent, such as glutathione, is replaced by MBT, leading to the formation of highly stable and fluorescent nanoclusters. researchgate.net The dominating role of MBT in these syntheses ensures that the final product has a consistent and well-defined composition, which is a significant challenge in nanomaterial synthesis. researchgate.net This stabilizing capability makes MBT and its derivatives, like this compound, promising candidates for developing new nanomaterials for applications in sensing, bioimaging, and catalysis. rsc.org

Table 1: Examples of Metal Nanostructures Stabilized by 2-Mercaptobenzothiazole (MBT)

Nanostructure CompositionStabilizing LigandSynthesis MethodKey FindingReference
Ag₁₆ Cluster (Ag-MBTNC)2-Mercaptobenzothiazole (MBT)Direct ReductionFormation of a fluorescent and highly stable silver nanocluster. rsc.org
Ag₁₆(MBT)₁₂2-Mercaptobenzothiazole (MBT)Ligand Exchange (from Ag-SGNC)MBT plays a dominant role in determining the final, thermodynamically stable cluster composition. researchgate.net
Gold Nanoparticles2-Mercaptobenzothiazole (MBT)Not SpecifiedMonolayers of MBT protect gold clusters from aggregation and show high thermal stability. researchgate.net
Silver Nanoparticles2-Mercaptobenzothiazole (MBT)Not SpecifiedMBT monolayers on silver clusters exhibit significant temperature-dependent dynamics. researchgate.net

Complexes formed between metal ions and 2-mercaptobenzothiazole (MBT) have shown considerable promise as electrocatalysts, particularly for the oxygen reduction reaction (ORR), a critical process in fuel cells and metal-air batteries. The incorporation of nitrogen and sulfur from the MBT ligand into a carbon matrix, along with a transition metal like cobalt, creates highly active catalytic sites.

A novel type of Co-N-S/C catalyst has been developed using MBT as the precursor for both nitrogen and sulfur. nih.gov The synthesis involves forming a cobalt-MBT complex on a carbon support, followed by pyrolysis at high temperatures (around 800°C). nih.gov This heat treatment process transforms the complex into a carbon-based material doped with cobalt, nitrogen, and sulfur atoms, which act as the active centers for electrocatalysis.

Electrochemical studies of these Co-N-S/C catalysts have demonstrated high catalytic activity and stability for the ORR in alkaline electrolytes. nih.gov The performance of these catalysts is influenced by factors such as the cobalt content and the pyrolysis temperature. nih.gov These findings suggest that complexes of MBT and its derivatives could serve as cost-effective and efficient alternatives to precious metal catalysts like platinum.

Table 2: Electrocatalytic Performance of Co-MBT/C Derived Catalyst for Oxygen Reduction Reaction (ORR)

CatalystPrecursor LigandMetal CenterPyrolysis TemperatureOnset Potential (V)Half-Wave Potential (V)Key FeatureReference
Co-N-S/C2-Mercaptobenzothiazole (MBT)Cobalt (Co)800°C0.200.05High catalytic activity and stability in alkaline electrolyte. nih.gov

Supramolecular Chemistry and Self Assembly Involving 2 Mercapto Benzothiazole 6 Carboxylic Acid

Design Principles for Self-Assembling Systems with Benzothiazole (B30560) Moieties

The design of self-assembling systems utilizing benzothiazole derivatives is guided by a fundamental understanding of non-covalent interactions. mdpi.commdpi-res.com These interactions, including hydrogen bonding, π-π stacking, and electrostatic forces, dictate the spontaneous organization of molecules into ordered structures. researchgate.net The benzothiazole core itself can participate in π-π stacking interactions, while the appended functional groups, such as the carboxylic acid and mercapto groups in 2-Mercapto-benzothiazole-6-carboxylic acid, provide sites for hydrogen bonding and coordination with metal ions. nih.govnih.gov

Key design principles include:

Molecular Complementarity : Designing molecules with shapes and functional groups that are complementary to each other to promote specific interactions.

Directionality of Interactions : Utilizing interactions with strong directional preferences, such as hydrogen bonds, to control the geometry of the resulting assembly. ethernet.edu.et

Hierarchical Assembly : Engineering molecules that first form smaller, well-defined aggregates, which then organize into larger, more complex structures.

The strategic placement of functional groups on the benzothiazole scaffold allows for precise control over the self-assembly process, leading to the formation of diverse supramolecular architectures. rsc.org Computational methods are increasingly used to predict the electronic properties and packing of these systems, aiding in the rational design of new materials. rsc.org

Formation of Coordination Polymers and Related Supramolecular Architectures

This compound is a versatile ligand for the construction of coordination polymers. These are multi-dimensional structures in which metal ions are linked together by organic ligands. The carboxylic acid group can deprotonate to form a carboxylate, which readily coordinates to metal centers in various modes (e.g., monodentate, bidentate bridging). mdpi.com The nitrogen and sulfur atoms of the benzothiazole ring can also act as coordination sites, leading to the formation of intricate networks. researchgate.netasianpubs.org

The synthesis of these coordination polymers often involves solvothermal methods, where the components are heated in a solvent above its boiling point. mdpi.com The choice of metal ion, solvent, and reaction conditions can significantly influence the final structure of the coordination polymer. nih.gov For instance, d-block transition metals are frequently employed due to their varied coordination geometries. researchgate.netasianpubs.org

Metal Ion Ligand Resulting Architecture Key Interactions
Fe(III)2-Mercaptobenzothiazole (B37678), 1,4-benzenedicarboxylic acidCoordination polymerCoordination bonds, potential hydrogen bonding
Co(III), Ru(III)Benzothiazole-derived imine baseOctahedral metal complexesCoordination bonds, π-π stacking
Cd(II)Carboxylate-based ligands3D networkCoordination bonds, hydrogen bonding

Interactive Data Table: Examples of Coordination Architectures with Benzothiazole Derivatives.

Other non-covalent interactions also contribute significantly to the stability and structure of the assemblies:

π-π Stacking : The aromatic benzothiazole rings can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces.

Sulfur-based Interactions : The sulfur atom in the benzothiazole ring can participate in various non-covalent interactions, including chalcogen bonding, which can influence the electronic properties of the resulting materials. acs.org

The interplay of these various non-covalent forces leads to the formation of complex and often highly ordered supramolecular structures. tue.nlillinois.edu

The geometry of the ligand is a critical factor in determining the final structure of a coordination polymer or supramolecular assembly. The rigid nature of the benzothiazole core in this compound imposes certain geometric constraints on the resulting architecture. The relative positions of the coordinating groups (carboxylate, nitrogen, and sulfur) dictate the possible coordination angles and modes, which in turn influences the dimensionality and topology of the network. researchgate.net

For example, a linear ligand might favor the formation of one-dimensional chains, while a more angular ligand could lead to two- or three-dimensional networks. The flexibility or rigidity of the ligand also plays a role; while the benzothiazole core is rigid, any flexible linkers could allow for greater structural diversity. The specific bent geometries of some heterocyclic ligands are known to generate novel coordination polymer patterns not easily achievable with rigid, linear ligands. researchgate.net

Advanced Characterization of Supramolecular Structures (e.g., SEM, TEM, XRD)

A variety of advanced techniques are employed to characterize the morphology and structure of the supramolecular assemblies formed by this compound.

X-ray Diffraction (XRD) : Single-crystal XRD is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. biointerfaceresearch.com It provides detailed information about bond lengths, bond angles, and the nature of the intermolecular interactions. Powder XRD is used to assess the crystallinity and phase purity of bulk samples. researchgate.netbiointerfaceresearch.com

Transmission Electron Microscopy (TEM) : TEM offers higher resolution imaging of the internal structure of the materials. It can be used to observe the fine details of the self-assembled nanostructures and to confirm their morphology.

These characterization techniques, often used in conjunction, provide a comprehensive understanding of the structure and properties of the supramolecular materials derived from this compound. acs.org

Advanced Materials Science Applications of 2 Mercapto Benzothiazole 6 Carboxylic Acid

Development of Corrosion Inhibition Systems

Research into 2-mercaptobenzothiazole (B37678) (MBT) and its derivatives has established them as effective corrosion inhibitors for various metals and alloys, including copper, zinc, and aluminum alloys. researchgate.netnih.gov The protective action is generally attributed to the formation of a stable, adsorbed film on the metal surface.

Interfacial Adsorption and Film Formation Mechanisms on Metal Surfaces

The corrosion inhibition mechanism of benzothiazole (B30560) derivatives involves the adsorption of the molecule onto the metal surface, creating a protective barrier against corrosive agents. researchgate.net This adsorption can occur through the interaction of the lone pair electrons of the nitrogen and sulfur atoms in the benzothiazole ring with the vacant d-orbitals of the metal. researchgate.net The presence of the thiol (-SH) group in 2-mercaptobenzothiazole derivatives plays a crucial role in this process.

For the parent compound, 2-Mercaptobenzothiazole, studies have shown that it can form a protective layer on metal surfaces, such as copper and its alloys, which inhibits both anodic and cathodic reactions. researchgate.net On aluminum alloys, 2-MBT has been shown to adsorb on intermetallic particles, preventing localized corrosion. researchgate.net The formation of a complex between the inhibitor molecule and the metal ions on the surface leads to a hydrophobic film that repels water and aggressive ions. While specific studies on the interfacial adsorption of 2-Mercapto-benzothiazole-6-carboxylic acid are not prevalent, the fundamental mechanism is expected to be similar, with the carboxylic acid group potentially influencing the solubility and the orientation of the molecule on the surface.

Quantum Chemical Insights into Inhibition Efficiency and Mechanism

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to correlate the molecular structure of inhibitors with their inhibition efficiency. sciencepub.netphyschemres.org These studies often focus on parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment. physchemres.org

A higher EHOMO value is associated with a greater ability of the molecule to donate electrons to the metal surface, leading to stronger adsorption and higher inhibition efficiency. physchemres.org Conversely, a lower ELUMO indicates a greater ability to accept electrons from the metal. The energy gap (ΔE) is an indicator of the molecule's reactivity.

Applications in Flotation Processes as Chelating Agents and Collectors

Chelating agents are utilized in flotation as collectors due to their ability to selectively bind to metal ions on the surface of minerals, thereby rendering the mineral surface hydrophobic and facilitating its attachment to air bubbles. researchgate.net 2-Mercaptobenzothiazole and its derivatives are known to be effective collectors for sulfide (B99878) minerals. researchgate.netnih.gov

The collecting power of these compounds is attributed to the presence of donor atoms (nitrogen and sulfur) that can form stable chelate rings with metal ions. researchgate.net DFT studies on 2-mercaptobenzothiazole, 6-methyl-2-mercaptobenzothiazole, and 6-methoxy-2-mercaptobenzothiazole have shown a correlation between their molecular properties and their collecting abilities. researchgate.netnih.gov The selectivity and specificity of these chelating collectors are advantageous in mineral separation processes. researchgate.netnih.gov The introduction of a carboxylic acid group at the 6-position of 2-mercaptobenzothiazole could enhance its chelating properties and influence its selectivity towards different minerals, although specific research on this is lacking.

Research into Photo- and Electroluminescent Materials

Benzothiazole derivatives are recognized for their interesting photophysical properties and have been investigated for applications in organic light-emitting diodes (OLEDs). researchgate.net The benzothiazole ring system, being an electron-withdrawing heteroaromatic ring, when incorporated into a π-conjugated system with electron-donating groups, can lead to materials with strong luminescence. researchgate.net

Research in this area has focused on the synthesis of various benzothiazole-based fluorescent materials and the characterization of their electroluminescent properties. researchgate.net While there is a body of research on the photoluminescent and electroluminescent properties of benzothiazole derivatives in general, specific studies on this compound for these applications have not been identified. The presence of both the mercapto and carboxylic acid groups would likely influence the electronic structure and, consequently, the luminescent properties of the molecule.

Sensor Development for Chemical and Biological Analytes

The unique chemical properties of benzothiazole derivatives have led to their use in the development of various sensors.

Electrochemical Sensor Platforms

Electrochemical sensors based on modified electrodes are a significant area of research. 2-Mercaptobenzothiazole has been used to create self-assembled monolayers on electrode surfaces for the detection of various analytes. researchgate.net The modification of electrode surfaces with benzothiazole-based compounds can enhance their electrocatalytic activity and selectivity.

For instance, a novel electrochemical sensor for the sensitive and selective detection of dopamine (B1211576) was fabricated using a polymer film of a benzothiazole azo dye containing a carboxylic phenyl group. nih.gov This indicates the potential of carboxy-functionalized benzothiazoles in sensor applications. The sensor demonstrated a low detection limit and high selectivity. nih.gov While this example does not use this compound directly, it underscores the utility of the benzothiazole-carboxylic acid motif in designing electrochemical sensing platforms. A potentiometric sensor for the detection of sulfhydryl compounds has also been developed using a cobalt phthalocyanine (B1677752) modified carbon-paste electrode, which showed a response to 2-mercaptobenzothiazole. researchgate.net

Optical and Spectrophotometric Sensing Mechanisms

While dedicated research focusing exclusively on the optical and spectrophotometric sensing mechanisms of this compound is not extensively detailed in currently available literature, the fundamental principles can be understood by examining its core chemical structure and the well-documented behaviors of its parent compound, 2-Mercaptobenzothiazole (MBT). The benzothiazole moiety serves as the primary chromophore, and its inherent electronic properties are central to its use in optical sensing. The thiol (-SH) and carboxylic acid (-COOH) functional groups provide crucial sites for interaction and binding with target analytes, which can modulate the electronic and, therefore, the optical properties of the entire molecule.

The primary mechanisms involved in sensing applications are based on changes in absorbance (spectrophotometry and colorimetry) or fluorescence upon interaction with an analyte. These changes are often triggered by complexation, charge-transfer interactions, or analyte-induced chemical reactions.

Spectrophotometric Sensing of Metal Ions

A prominent application of the mercaptobenzothiazole structure is in the spectrophotometric detection of metal ions. The thiol group provides a soft donor site that can readily coordinate with metal ions. This coordination alters the electronic transitions within the molecule, leading to a measurable change in its UV-Visible absorption spectrum.

One illustrative mechanism is the detection of copper(II) ions by 2-Mercaptobenzothiazole (MBT). In a suitable medium, MBT forms a stable complex with Cu(II), resulting in a distinct absorption profile that can be used for quantitative analysis. asianpubs.org This complex formation is sensitive and reproducible, allowing for the determination of low concentrations of the analyte. asianpubs.org The carboxylic acid group on this compound would be expected to enhance the water solubility and potentially influence the stability and stoichiometry of such metal complexes.

Key parameters for a representative spectrophotometric method using the parent compound MBT for copper detection are outlined below.

ParameterValue/ConditionReference
AnalyteCopper(II) asianpubs.org
MatrixAqueous solution with CTAB asianpubs.org
Optimal pH9.0 asianpubs.org
Concentration Range2.9 × 10-6 to 2.9 × 10-5 M asianpubs.org
Detection Limit9.7 × 10-7 M asianpubs.org

Colorimetric Sensing Mechanisms

Colorimetric sensing provides a visual and often qualitative or semi-quantitative method of detection. For benzothiazole-based sensors, this typically involves a distinct color change visible to the naked eye upon interaction with an analyte. This change is a direct consequence of a significant shift in the absorption maximum towards the visible region of the electromagnetic spectrum.

For instance, sensors derived from the benzothiazole scaffold have been developed for the detection of anions like cyanide (CN⁻). nih.gov The mechanism often involves a deprotonation or a nucleophilic interaction at a specific site on the sensor molecule, which alters the intramolecular charge transfer (ICT) characteristics. This change in the electronic distribution leads to the absorption of different wavelengths of light, resulting in a color change. nih.gov The acidic proton of the thiol group and the carboxylic acid group in this compound could be exploited to design similar anion sensors.

Charge-Transfer Complex Formation

Another significant mechanism is the formation of charge-transfer (CT) complexes. In this process, the benzothiazole derivative acts as an electron donor, and the target analyte acts as an electron acceptor. This interaction creates new electronic energy levels, giving rise to a new, distinct absorption band in the UV-Vis spectrum, known as the charge-transfer band. researchgate.net The intensity and position of this band can be correlated with the concentration of the analyte. Spectrophotometric studies on the parent MBT with electron acceptors like chloranilic acid and chloranil (B122849) have confirmed the formation of such CT complexes, which exhibit unique absorption maxima. researchgate.net

The following table summarizes the research findings on the charge-transfer complexes formed by the parent compound, 2-Mercaptobenzothiazole.

Electron DonorElectron AcceptorAbsorption Maxima (λmax) of CT ComplexReference
2-Mercaptobenzothiazole (MBT)Chloranilic acid (CHA)292 nm researchgate.net
2-Mercaptobenzothiazole (MBT)Chloranil (CHL)291 nm researchgate.net

The functional groups on this compound, particularly the electron-rich sulfur and nitrogen atoms, make it a suitable candidate for acting as an electron donor in the development of novel sensing platforms based on charge-transfer interactions.

Mechanistic Investigations of Chemical Transformations Involving 2 Mercapto Benzothiazole 6 Carboxylic Acid

Photochemical Degradation Pathways

The photochemical degradation of benzothiazole (B30560) derivatives, including compounds structurally related to 2-mercaptobenzothiazole-6-carboxylic acid, is a critical area of environmental research. These processes determine the persistence and transformation of such compounds in aquatic and terrestrial environments under the influence of sunlight.

Direct Photolysis and Transient Species Identification

Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical transformation. For 2-mercaptobenzothiazole (B37678) (MBT), a closely related compound, direct photolysis has been investigated using specific wavelengths of radiation (e.g., 313 nm). researchgate.net Studies have shown that the anionic form of MBT can be photoconverted into benzothiazole and 2-hydroxybenzothiazole (B105590) in aerated conditions. researchgate.net

The mechanism of direct photolysis involves the formation of highly reactive, short-lived transient species. Laser flash photolysis experiments (using an excitation wavelength of 266 nm) have been instrumental in identifying these intermediates. researchgate.net For MBT, the identified transient species include the triplet excited state, the solvated electron, and the benzothiazolyl radical. researchgate.net The formation of these species is a key step in the phototransformation of the parent molecule. researchgate.net The reaction is influenced by the presence of oxygen, which can interact with the transient species, such as the solvated electron and the benzothiazolyl radical. researchgate.net

Transient SpeciesMaximum Absorption (λmax)Lifetime (τ)Experimental Technique
Triplet Excited State510 nm0.2 µsLaser Flash Photolysis
Benzothiazolyl Radical350 nm≈100 msLaser Flash Photolysis
Solvated Electron--Laser Flash Photolysis

Sensitized Reactions in Environmental Contexts

In natural aquatic environments, photochemical degradation is often accelerated by sensitized reactions. These reactions are mediated by chromophoric components of natural waters, such as dissolved organic matter, which absorb sunlight and transfer the energy to the target compound. researchgate.net This process, also known as indirect photolysis, can be significantly more efficient than direct photolysis. nih.gov

Studies comparing the degradation of MBT in purified water versus natural lake water have demonstrated this effect. The disappearance of MBT was found to be four times faster in natural water, indicating that sensitized reactions play a dominant role in its environmental transformation. researchgate.net These photoinduced degradation pathways are considered more efficient for benzothiazoles than direct photolysis alone. nih.gov The presence of photosensitizers leads to the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which can then react with and degrade the benzothiazole compound.

Reaction Mechanism Elucidation in Synthetic Routes

The synthesis of 2-mercaptobenzothiazole and its derivatives, including the carboxylic acid form, can be achieved through several routes, with cyclocondensation and oxidation being key mechanistic steps.

Cyclocondensation and Oxidation Mechanisms

A common and classical method for synthesizing the 2-mercaptobenzothiazole core involves the reaction of an o-aminothiophenol with carbon disulfide. researchgate.net This reaction is a cyclocondensation process. Another classical approach involves the high-pressure reaction of thiocarbanilide (B123260) with sulfur. nih.gov

More modern, metal-free approaches have been developed. One such method involves a tandem reaction of o-haloanilines with carbon disulfide, promoted by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org The proposed mechanism for this reaction involves an initial nucleophilic attack of the o-haloaniline on carbon disulfide. This is followed by an intramolecular SNAr (nucleophilic aromatic substitution) cyclization, which forms the benzothiazole ring and yields the final 2-mercaptobenzothiazole product. organic-chemistry.org

Oxidation is another key transformation. 2-Mercaptobenzothiazole can be oxidized to form 2,2'-dibenzothiazole disulfide (MBTS). A novel and environmentally friendly "chemical looping" technology has been developed for this oxidation, using hydrogen peroxide as the oxidant. rsc.org In this process, the insoluble MBT is first solubilized in an aqueous sodium carbonate solution. The subsequent oxidation is efficient and highly selective, and the mother liquor can be recycled, minimizing waste. rsc.org

Role of Intermediates and Reaction Conditions

Reaction conditions and the stability of intermediates are crucial in determining the outcome and efficiency of synthetic routes. In the DBU-promoted synthesis from o-haloanilines, the choice of base and solvent is critical; DBU was identified as the optimal base and toluene (B28343) as the preferred solvent. organic-chemistry.org The reaction proceeds efficiently at 80°C. The key intermediate is the dithiocarbamate (B8719985) formed after the initial nucleophilic attack, which then undergoes the crucial intramolecular cyclization step. organic-chemistry.org

The synthesis of 2-aminobenzothiazole (B30445) derivatives, which share the core heterocyclic structure, often involves a ring closure reaction using a bromine solution. anadolu.edu.tr For many multistep syntheses involving benzothiazoles, one-pot reactions are advantageous as they are atom-economical, experimentally simpler, and often result in high yields. nih.gov The functionalization of the core structure, for instance by introducing a carboxylic acid group, often involves starting with a substituted aniline (B41778) precursor (e.g., an aminobenzoic acid) or by functionalizing the benzothiazole ring after its formation. The specific intermediates and conditions depend heavily on the chosen synthetic strategy.

Enzyme Inhibition Mechanisms (General Principles)

Benzothiazole derivatives are recognized for their ability to inhibit various enzymes, making them a subject of interest in medicinal chemistry. nih.govtandfonline.com The mechanism of inhibition can vary depending on the specific enzyme and the structure of the benzothiazole compound.

General principles of enzyme inhibition include competitive, non-competitive, uncompetitive, and mixed inhibition.

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its catalytic efficiency. The inhibitor can bind to either the free enzyme or the enzyme-substrate complex. mdpi.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site.

Benzothiazole scaffolds have been shown to be crucial in the inhibition of the metalloenzyme carbonic anhydrase (CA). tandfonline.com Derivatives have also been designed as selective inhibitors for human monoamine oxidase-B (hMAO-B). mdpi.com For example, kinetic studies of one benzothiazole-hydrazone derivative revealed a non-competitive inhibition mechanism against hMAO-B, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com Other benzothiazole derivatives have been developed as inhibitors for enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE). anadolu.edu.tr The interaction often involves the benzothiazole structure binding within the active site gorge of the enzyme. anadolu.edu.tr

Enzyme TargetBenzothiazole Derivative ClassExample Inhibition MechanismExample IC50 / Ki Value
Monoamine Oxidase B (MAO-B)Benzothiazole-hydrazonesNon-competitiveKi = 0.061 µM
Carbonic Anhydrase (hCA II, hCA V)Amino acid-benzothiazole conjugates-Ki values in the micromolar range (2.9 to 88.1 µM)
Acetylcholinesterase (AChE)Piperazine-substituted benzothiazoles-IC50 = 23.4 nM

Shikimate Dehydrogenase (SDH) Inhibition Studies

The shikimate pathway is a critical metabolic route in bacteria, fungi, and plants for the biosynthesis of aromatic amino acids. As this pathway is absent in mammals, the enzymes involved, such as Shikimate Dehydrogenase (SDH), are considered attractive targets for the development of new antimicrobial agents and herbicides.

A thorough review of scientific literature reveals a lack of specific studies investigating the inhibitory activity and mechanism of 2-Mercapto-benzothiazole-6-carboxylic acid on Shikimate Dehydrogenase. While various other chemical entities, including natural products and synthetic heterocyclic compounds, have been evaluated as potential SDH inhibitors, research specifically detailing the interaction of this compound with this enzyme is not presently available. Consequently, there are no reported mechanistic insights or quantitative data, such as IC₅₀ or Kᵢ values, to describe its potential effects on SDH.

Interactive Data Table: SDH Inhibition by this compound

ParameterValueReference
IC₅₀Data not available-
KᵢData not available-
Inhibition TypeData not available-
Binding MechanismData not available-

Acyl Coenzyme A Cholesterol Acyltransferase (ACAT) Inhibition Studies

Acyl Coenzyme A Cholesterol Acyltransferase (ACAT) is an intracellular enzyme responsible for the esterification of cholesterol, a key process in dietary cholesterol absorption and the formation of foam cells in atherosclerotic plaques. As such, ACAT inhibitors have been explored for their potential as antihyperlipidemic agents.

The broader class of 2-mercaptobenzothiazole derivatives has been identified in scientific literature as possessing inhibitory activity against several enzymes, including Acyl Coenzyme A Cholesterol Acyltransferase. However, specific mechanistic investigations focused exclusively on this compound are not detailed in the available research. Studies on the structure-activity relationships of related benzothiazole analogs suggest that substitutions on the benzothiazole ring can significantly influence their biological activity. Despite this, detailed enzymatic assays and mechanistic studies to elucidate the specific mode of inhibition, binding kinetics, and structural interactions of this compound with the ACAT enzyme have not been reported. Therefore, specific data on its potency and the precise mechanism by which it may inhibit ACAT remain undetermined.

Interactive Data Table: ACAT Inhibition by this compound

ParameterValueReference
IC₅₀Data not available-
Enzyme Isoform Selectivity (ACAT1/ACAT2)Data not available-
Inhibition TypeData not available-
Binding MechanismData not available-

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies and Scalability

Future research into the synthesis of 2-Mercapto-benzothiazole-6-carboxylic acid and its derivatives will likely prioritize the development of more efficient, sustainable, and scalable methodologies. While classical approaches have been established, emerging trends focus on green chemistry principles to minimize environmental impact and enhance economic viability. mdpi.com Key areas of future development include one-pot synthesis procedures and the use of less hazardous reagents and solvents. mdpi.com

Optimization of reaction conditions, such as temperature, pressure, and catalysts, will be crucial for improving yields and purity, thereby simplifying purification processes. mdpi.com Methodologies like microwave-assisted and ultrasound-irradiated synthesis, which have been shown to be efficient for other benzothiazole (B30560) derivatives, could be adapted to offer higher yields and shorter reaction times. eurjchem.com The scalability of these novel synthetic routes will be a critical consideration, aiming to transition from laboratory-scale batches to industrial-scale production for potential commercial applications.

Table 1: Comparison of Synthetic Approaches for Benzothiazole Derivatives

Methodology Advantages Challenges for Scalability Future Direction
Conventional Heating Well-established procedures. rdd.edu.iq Long reaction times, high energy consumption. Optimization for energy efficiency.
Microwave-Assisted Rapid heating, shorter reaction times, higher yields. eurjchem.com Specialized equipment, potential for localized overheating. Design of continuous flow reactors.
Ultrasound-Irradiation Enhanced reaction rates, improved mass transfer. eurjchem.com Acoustic energy dissipation, equipment cost. Development of large-scale sonochemical reactors.

| One-Pot Procedures | Reduced waste, time and cost savings. mdpi.com | Complex reaction monitoring, potential for side reactions. | Advanced real-time analytical techniques for process control. |

Integration of Advanced Spectroscopic and Computational Techniques

A deeper understanding of the structural, electronic, and photophysical properties of this compound is fundamental for its future applications. The integration of advanced spectroscopic methods with high-level computational calculations will be instrumental in achieving this. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy will continue to be essential for structural confirmation of new derivatives. mdpi.comnih.gov

Future studies will increasingly rely on a synergistic approach where experimental data from techniques like UV-Vis spectroscopy are correlated with theoretical calculations. researchgate.netmdpi.com Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into molecular orbitals, electronic transitions, and vibrational frequencies, which helps in interpreting experimental spectra and predicting the properties of yet-to-be-synthesized compounds. mdpi.comresearchgate.netresearchgate.net This combined approach allows for a comprehensive understanding of structure-property relationships, which is crucial for the rational design of new materials. mdpi.com

Table 2: Spectroscopic and Computational Techniques for Characterization

Technique Information Obtained Role in Future Research
NMR Spectroscopy (¹H, ¹³C) Elucidation of chemical structure and connectivity. mdpi.com Confirmation of novel derivative structures.
FTIR Spectroscopy Identification of functional groups and vibrational modes. nih.gov Studying intermolecular interactions and bonding.
UV-Vis Spectroscopy Analysis of electronic absorption properties. researchgate.net Determining optical properties for applications in electronics and photonics.

| Density Functional Theory (DFT) | Calculation of electronic structure, energies, and spectral properties. mdpi.comresearchgate.net | Predicting properties, guiding experimental design, and interpreting spectroscopic data. mdpi.com |

Rational Design of Multi-functional Materials based on the Compound

The unique molecular structure of this compound, featuring a benzothiazole core, a thiol group, and a carboxylic acid function, makes it an attractive building block for the rational design of multi-functional materials. nih.gov Future research will likely focus on leveraging these distinct functional groups to create advanced polymers, coatings, and nanocomposites with tailored properties. mdpi.comresearchgate.net

The benzothiazole unit is known to contribute to thermal stability and unique optical properties, while the thiol group can be used for surface anchoring (e.g., on metal nanoparticles) or as a site for further chemical modification. The carboxylic acid group provides a handle for forming esters, amides, or salts, and can impart pH-responsiveness or serve as a coordination site for metal ions. This versatility opens avenues for creating materials for diverse applications, such as anti-corrosion coatings, functional polymers for biomedical use, and components for electronic devices. nih.govresearchgate.net The development of multifunctional compounds, where a single molecule exhibits several desired properties, is a recognized strategy for addressing complex technological challenges. nih.gov

Exploration of New Ligand-Metal Architectures and Supramolecular Systems

The presence of multiple heteroatoms (N, S, O) makes this compound an excellent candidate as a ligand for constructing novel metal-organic complexes and supramolecular assemblies. nih.gov Future research is expected to delve into its coordination chemistry with a wide range of metal ions. The interplay between the thiazole (B1198619) nitrogen, the thiol sulfur, and the carboxylate group offers diverse binding modes, which can lead to the formation of unique coordination polymers and metal-organic frameworks (MOFs). mdpi.com

These new architectures could exhibit interesting properties such as porosity, catalysis, luminescence, or magnetic behavior. The design of supramolecular systems built through non-covalent interactions like hydrogen bonding and π–π stacking is another promising direction. nih.gov Such self-assembled structures are crucial in the development of "smart" materials, sensors, and drug delivery systems. nih.gov The ability to control the assembly of molecules into well-defined, functional architectures at the nanoscale represents a significant frontier in materials chemistry. nih.govrsc.org

Q & A

Q. What are the common synthetic routes for preparing 2-mercapto-benzothiazole-6-carboxylic acid, and how do reaction conditions influence product purity?

Answer: The synthesis typically involves cyclization of substituted benzothiazole precursors. For example, a starting material like 6-methyl-2-benzothiazolecarboxylic acid (CAS 3507-18-4) can undergo thiolation via nucleophilic substitution using thiourea or sodium hydrosulfide under acidic conditions . Key variables include:

  • Catalyst choice : Sulfuric acid or p-toluenesulfonic acid improves cyclization efficiency.
  • Temperature : Reactions at 80–100°C minimize side products like disulfide derivatives.
  • Purification : Recrystallization in ethanol/water mixtures enhances purity (>95% by HPLC) .

Q. How can researchers characterize the molecular structure of this compound?

Answer: A combination of spectroscopic and computational methods is recommended:

  • NMR : 1^1H and 13^13C NMR confirm the mercapto (–SH) and carboxylic acid (–COOH) groups. The aromatic proton environment (δ 7.2–8.5 ppm) reflects substitution patterns .
  • Mass spectrometry : ESI-MS (negative mode) shows a molecular ion peak at m/z 213.0 ([M–H]⁻) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., between –SH and –COOH groups) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies in antimicrobial or anticancer activity may arise from:

  • Assay variability : Standardize protocols (e.g., MIC assays using E. coli ATCC 25922) to compare results .
  • Structural analogs : Compare with inactive derivatives (e.g., 4-methoxybenzothiazole-6-carboxylic acid) to identify critical functional groups .
  • Redox sensitivity : The –SH group oxidizes to disulfide under aerobic conditions, reducing bioactivity. Use anaerobic handling or stabilize with antioxidants (e.g., ascorbic acid) .

Q. How can researchers design stability studies to evaluate this compound under varying pH and temperature conditions?

Answer:

  • pH-dependent stability : Prepare buffered solutions (pH 2–10) and monitor degradation via UV-Vis (λmax 280 nm). The compound is most stable at pH 4–6, with rapid thiol oxidation above pH 8 .
  • Thermal stability : Use TGA/DSC to identify decomposition onset (~200°C). Store at –20°C under nitrogen to prevent disulfide formation .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron density at the sulfur atom. Higher Fukui indices indicate nucleophilic reactivity at the –SH group .
  • Molecular docking : Simulate interactions with biological targets (e.g., E. coli dihydrofolate reductase) to rationalize antimicrobial activity .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data for this compound in polar vs. non-polar solvents?

Answer: Reported solubility discrepancies stem from:

  • Protonation state : The carboxylic acid (–COOH) deprotonates in basic solvents (e.g., DMSO), enhancing solubility. In acidic solvents (e.g., chloroform), the neutral form aggregates .
  • Hydrogen bonding : Solubility in ethanol (25 mg/mL) exceeds water (<1 mg/mL) due to –SH/–OH interactions. Use co-solvents (e.g., PEG-400) for aqueous formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Mercapto-benzothiazole-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Mercapto-benzothiazole-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.